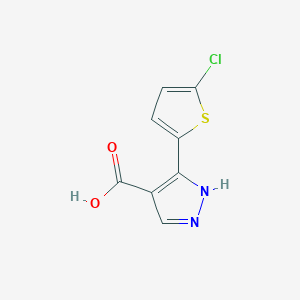
5-Chloro-6-phenylpyridine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-phenylpyridine-3-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 5th position and a phenyl group at the 6th position. The 3rd position of the pyridine ring is substituted with a carboxylic acid group .Aplicaciones Científicas De Investigación
Antifungal Applications
5-Chloro-6-phenylpyridine-3-carboxylic acid: has been utilized in the synthesis of derivatives that exhibit significant antifungal properties . These compounds have shown effectiveness against various fungal pathogens, indicating potential use in developing new antifungal agents.
Insecticidal Activity
Derivatives of this compound have been synthesized and tested for their insecticidal activity, particularly against the diamondback moth . The structure-activity relationship (SAR) studies suggest that certain substitutions on the pyridine ring can enhance insecticidal potency.
Pharmacological Research
In pharmacology, 5-Chloro-6-phenylpyridine-3-carboxylic acid is a precursor in synthesizing compounds with potential medicinal applications. Its derivatives are being explored for various therapeutic uses due to their bioactive properties .
Agricultural Science
The compound’s derivatives have been investigated for their potential as plant growth regulators and crop protection agents . This application is crucial for enhancing agricultural productivity and managing crop diseases.
Material Science
In material science, 5-Chloro-6-phenylpyridine-3-carboxylic acid can be a building block for creating novel materials with specific desired properties. Its aromatic structure makes it suitable for constructing complex molecular architectures .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis, aiding in the construction of complex molecules. It’s particularly valuable in multi-step synthetic processes where precise functional group manipulation is required .
Environmental Science
While not directly used, understanding the environmental fate and transport of similar compounds helps in assessing the environmental impact of chemical pollutants. Research in this area contributes to the development of remediation strategies for contaminated sites .
Biochemistry Research
In biochemistry, the study of such heterocyclic compounds aids in understanding the interaction between small molecules and biological systems. This knowledge is fundamental in drug design and the development of diagnostic tools.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKGRIPYQSBUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-phenylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)









![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

